molecular formula C9H13NO2S B8677113 Ethyl 2-isopropylthiazole-5-carboxylate CAS No. 165315-75-3

Ethyl 2-isopropylthiazole-5-carboxylate

Cat. No.: B8677113
CAS No.: 165315-75-3
M. Wt: 199.27 g/mol
InChI Key: HHLQEQWHWROTMX-UHFFFAOYSA-N
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Description

Ethyl 2-isopropylthiazole-5-carboxylate is a chemical building block featuring the thiazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The thiazole ring, containing both sulfur and nitrogen atoms, is a versatile moiety found in a wide range of biologically active molecules and approved drugs due to its aromaticity and ability to participate in various donor-acceptor interactions . Thiazole derivatives are frequently investigated for their diverse pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities . As such, this compound serves as a key synthetic intermediate for researchers designing and optimizing novel therapeutic agents. Its structure is particularly valuable for constructing more complex molecules aimed at hitting biological targets like enzymes (e.g., elastase) and receptors, where the isopropyl and ester functional groups offer points for further chemical diversification. This makes it a critical reagent in the development of new lead compounds in preclinical and developmental stages .

Properties

CAS No.

165315-75-3

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl 2-propan-2-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5-10-8(13-7)6(2)3/h5-6H,4H2,1-3H3

InChI Key

HHLQEQWHWROTMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

b. Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate

  • Structure : Features a methyl group at the 4-position and a pyridinyl ring at the 2-position.
  • The methyl group at the 4-position may stabilize the thiazole ring conformation, affecting crystallinity and melting points . Applications: This compound is utilized in kinase inhibitors, where the pyridinyl moiety interacts with hydrophobic enzyme pockets .

c. Ethyl Pyruvate (Non-Thiazole Analog)

  • Structure : An α-keto ester lacking the thiazole ring (Figure 2B in ).
  • Key Differences :
    • Absence of the thiazole heterocycle eliminates sulfur-mediated hydrogen bonding and aromaticity, reducing thermal stability and bioactivity .
    • Applications : Primarily used as an anti-inflammatory agent, contrasting with thiazole derivatives’ roles in targeted drug design .

Research Findings and Methodological Insights

  • Synthetic Routes : this compound is synthesized via cyclization of nitriles with ethyl 2-bromoacetoacetate, a method shared with related thiazoles (e.g., ). The isopropyl substituent requires careful optimization to avoid steric interference during coupling reactions .
  • Crystallographic Analysis : X-ray crystallography (utilizing SHELX software, ) reveals that the isopropyl group induces torsional strain in the thiazole ring, reducing planarity compared to pyridinyl-substituted analogs .
  • Hydrogen Bonding: Graph set analysis () shows that amino-substituted thiazoles form stronger intermolecular networks (e.g., N–H···O bonds) than isopropyl derivatives, which rely on weaker van der Waals interactions .

Preparation Methods

Cyclocondensation Reaction

The core thiazole ring forms via a Hantzsch-type reaction. Key steps include:

  • Solvent selection : Ethanol or ethyl acetate solutions (10–35% concentration) are common due to their ability to dissolve both polar and non-polar reactants.

  • Base catalysis : Sodium carbonate (0.01–0.1 wt ratio relative to the α-halo ester) facilitates deprotonation and cyclization.

  • Temperature control : Reactions proceed at 40–70°C, with higher temperatures (60–70°C) improving ring closure kinetics.

Example protocol :

  • Combine ethyl 2-bromo-3-isopropylacetoacetate (33 g), thiourea (30.4 g), and Na₂CO₃ (1.5 g) in 200 mL of 20% ethyl acetate/ethanol.

  • Heat to 45°C, add the α-halo ester dropwise over 20–30 minutes, then reflux at 65°C for 5 hours.

  • Yield: >98% (reported for analogous compounds).

Critical Reaction Parameters

Solvent Composition

Ethyl acetate/ethanol mixtures (10–35% ethyl acetate) balance solubility and reaction rates. Higher ethyl acetate concentrations reduce thiourea solubility, while lower concentrations slow cyclization.

Base Stoichiometry

Sodium carbonate (0.3–3.3 g per 30.4 g thiourea) optimizes deprotonation without causing saponification of the ester group. Excess base leads to hydrolysis, reducing yields.

Temperature and Time

  • Dropwise addition : Conducted at 40–55°C to minimize side reactions.

  • Reflux : 60–70°C for 5–5.5 hours ensures complete ring closure.

Purification and Characterization

Workup Procedure

  • Solvent removal : Distill 70–80% of the solvent under reduced pressure.

  • Precipitation : Adjust the filtrate to pH 9–10 with NaOH to precipitate the product.

  • Vacuum drying : Yields crystalline solids with melting points 172–173°C (for analogous compounds).

Analytical Data

ParameterValue (for analogous compounds)Method
Yield>98%Gravimetric analysis
Melting point172–173°CDifferential scanning calorimetry
Purity>99%HPLC (UV detection)

Challenges and Adaptations for 2-Isopropyl-5-Carboxylate

Regioselectivity Control

Positioning the carboxylate at the 5-position requires steric and electronic modulation. Using directing groups (e.g., nitro or methoxy) during cyclization can enhance regioselectivity, though this adds synthetic steps.

Isopropyl Group Introduction

  • Pre-installed substituents : Synthesize the α-halo ester with an isopropyl group via Claisen condensation of ethyl isobutyrate and diethyl oxalate.

  • Post-functionalization : Introduce isopropyl via Friedel-Crafts alkylation, though this risks over-alkylation.

Industrial-Scale Considerations

Cost Optimization

  • Catalyst recycling : Recover sodium carbonate via filtration and reuse in subsequent batches.

  • Solvent recovery : Ethanol and ethyl acetate are distilled and recycled, reducing waste.

Environmental Impact

  • Waste treatment : Neutralize alkaline filtrates with acetic acid before disposal.

  • Green chemistry : Explore ionic liquids or water as solvents to improve sustainability.

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